![molecular formula C14H6N4O12 B091566 Bis(2,4-dinitrophenyl) oxalate CAS No. 16536-30-4](/img/structure/B91566.png)
Bis(2,4-dinitrophenyl) oxalate
Overview
Description
Bis(2,4-dinitrophenyl) oxalate, also known as DNPO, is a chemiluminescence reagent . It is used in glow sticks as a source of 1,2-dioxetanedione . Other chemicals related to DNPO used in glow sticks include bis(2,4,6-trichlorophenyl)oxalate (TCPO) and bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate (CPPO) .
Molecular Structure Analysis
The linear formula of Bis(2,4-dinitrophenyl) oxalate is[-CO2C6H3(NO2)2]2
. It has a molecular weight of 422.22 . Chemical Reactions Analysis
Bis(2,4-dinitrophenyl) oxalate is known to produce chemiluminescence when oxidized by hydrogen peroxide in the presence of a polycyclic aromatic hydrocarbon . The kinetics of the imidazole-catalyzed decomposition of DNPO has been investigated using the stopped-flow technique .Physical And Chemical Properties Analysis
Bis(2,4-dinitrophenyl) oxalate appears as a white crystalline powder . It has a density of 1.759 g/cm^3 . The melting point is 189-190°C .Scientific Research Applications
Chemiluminescence Reagent
DNPO is a chemiluminescence reagent . Chemiluminescence is the emission of light (luminescence) as the result of a chemical reaction. This property of DNPO can be used in various scientific research fields such as biochemistry and analytical chemistry.
Oxidation Studies
The chemiluminescence produced in the oxidation of DNPO by hydrogen peroxide in the presence of a polycyclic aromatic hydrocarbon was monitored by spectroscopic methods . This application is particularly useful in studying the kinetics of oxidation reactions.
Decomposition Studies
The kinetics of the imidazole-catalyzed decomposition of DNPO was investigated by the stopped-flow technique . This application provides valuable insights into the decomposition mechanisms of complex organic compounds.
Detection of Fluorescent Compounds
DNPO has been used in the detection of the fluorescent compound dansylalanine in buffer solution by flow injection analysis . This application is significant in the field of fluorescence spectroscopy and can be used to detect and quantify various fluorescent compounds.
Mechanism of Action
Target of Action
Bis(2,4-dinitrophenyl) oxalate primarily targets hydrogen peroxide in its action . Hydrogen peroxide is a common compound in many biological systems and is involved in various biochemical reactions.
Mode of Action
The interaction of Bis(2,4-dinitrophenyl) oxalate with its target involves a chemiluminescence reaction . Specifically, Bis(2,4-dinitrophenyl) oxalate is oxidized by hydrogen peroxide, producing a high-energy intermediate . This intermediate can then transfer energy to a fluorescent dye, causing it to emit light .
Biochemical Pathways
The primary biochemical pathway affected by Bis(2,4-dinitrophenyl) oxalate is the chemiluminescence pathway . The energy transfer that occurs during the oxidation of Bis(2,4-dinitrophenyl) oxalate by hydrogen peroxide results in the emission of light, a process known as chemiluminescence .
Result of Action
The primary result of the action of Bis(2,4-dinitrophenyl) oxalate is the emission of light . This light emission is the basis for its use in glow sticks and other applications that require chemiluminescence .
Action Environment
The action of Bis(2,4-dinitrophenyl) oxalate is influenced by several environmental factors. For instance, the presence of a polycyclic aromatic hydrocarbon can enhance the chemiluminescence produced in the oxidation of Bis(2,4-dinitrophenyl) oxalate by hydrogen peroxide
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(2,4-dinitrophenyl) oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZOGAWUNMFXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167934 | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dinitrophenyl) oxalate | |
CAS RN |
16536-30-4 | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16536-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2,4-dinitrophenyl) oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,4-DINITROPHENYL) OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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